molecular formula C8H9NO3 B3351638 (3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol CAS No. 383901-05-1

(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol

Cat. No. B3351638
CAS RN: 383901-05-1
M. Wt: 167.16 g/mol
InChI Key: RHHZZOVOFZSEJI-ZCFIWIBFSA-N
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Description

(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound is a member of the pyridine family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol is not fully understood. However, it has been suggested that it may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, it has been shown to inhibit the production of reactive oxygen species, which are known to contribute to the development of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which are known to contribute to the development of inflammatory diseases. Furthermore, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of (3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol is its high yield synthesis method, which allows for large-scale production. Additionally, it has been shown to have low toxicity, making it a potential candidate for further preclinical and clinical studies. However, one limitation is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of (3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, studies could be conducted to optimize its synthesis method and improve its solubility in water. Furthermore, studies could be conducted to investigate its potential as a drug delivery system for other therapeutic agents.

Scientific Research Applications

(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol has been studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

[(3R)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-4-6-5-11-7-2-1-3-9-8(7)12-6/h1-3,6,10H,4-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHZZOVOFZSEJI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(O1)C=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468162
Record name (R)-2,3-dihydro-1,4-dioxino[2,3-b]-pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol

CAS RN

383901-05-1
Record name (R)-2,3-dihydro-1,4-dioxino[2,3-b]-pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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